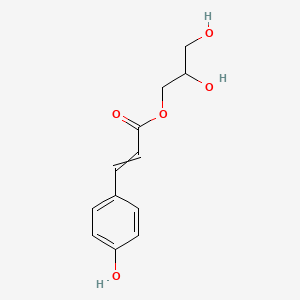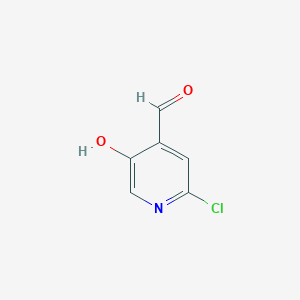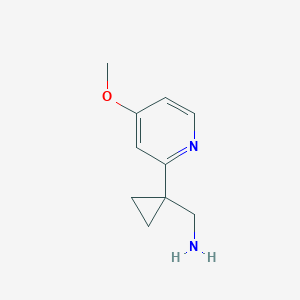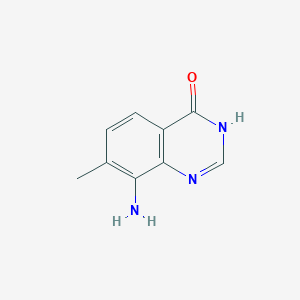
8-amino-7-methylquinazolin-4(3H)-one
Descripción general
Descripción
8-amino-7-methylquinazolin-4(3H)-one, also known as 8-AMQ, is an organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a fluorescent dye, and as an inhibitor in biochemical and physiological studies. In
Aplicaciones Científicas De Investigación
1. Tuberculosis Treatment Research
A novel scaffold-based compound, closely related to 8-amino-7-methylquinazolin-4(3H)-one, was synthesized and found to have potent anti-tuberculosis activity, comparable to the standard drug rifampicin. This research suggests the potential of such compounds in developing new anti-tuberculosis agents (Panneerselvam, Sivakumar, Arumugam, & Joshi, 2016).
2. Oxidative Addition Applications
Studies on the oxidative addition of N-aminophthalimide and compounds similar to this compound have been conducted, showing their potential in creating adducts with certain chemical bonds. This has implications for chemical synthesis and drug development processes (Buchaka, Kuznetsov, & Schantl, 2004).
3. Corrosion Inhibition
Compounds derived from this compound have been employed as corrosion inhibitors. Their effectiveness in inhibiting mild steel corrosion in corrosive acids has been demonstrated, highlighting their utility in industrial applications (Jamil et al., 2018).
4. Antiallergic Activity
Quinolin-2 (1H)-one analogs, structurally related to this compound, have shown antiallergic activity. These findings can lead to new treatments for allergies and related conditions (Suzuki, Matsumoto, Miyoshi, Yoneda, & Ishida, 1977).
5. Antidiabetic Potential
Research involving hybrid compounds of this compound demonstrated significant antidiabetic activity in diabetic rats. This suggests its potential use in developing new antidiabetic drugs (Jangam & Wankhede, 2019).
6. Antimicrobial and Anti-inflammatory Activities
Several derivatives of this compound have been synthesized and investigated for their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities, showing significant potential in these areas (Sahu et al., 2008).
7. Anticancer Research
The compound this compound and its derivatives have been studied for their anticancer properties, indicating their potential in developing new cancer treatments (Cui et al., 2017).
Propiedades
IUPAC Name |
8-amino-7-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-2-3-6-8(7(5)10)11-4-12-9(6)13/h2-4H,10H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOROXGIVCVYEIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)NC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676971 | |
| Record name | 8-Amino-7-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093101-65-5 | |
| Record name | 8-Amino-7-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B3026680.png)
![Methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B3026681.png)
![2-[[2-[[2-[[2-[[2-[[2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B3026682.png)
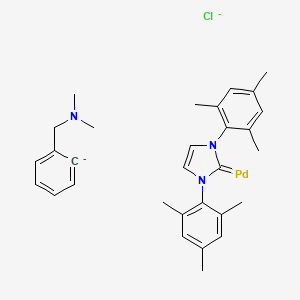
![6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B3026685.png)
